molecular formula C10H14F2O4 B12271516 Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

Cat. No.: B12271516
M. Wt: 236.21 g/mol
InChI Key: JXWAVHMRZKGHED-BQBZGAKWSA-N
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Description

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with two fluorine atoms and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-dicarboxylic acid.

    Esterification: The final step involves esterification of the carboxylic acid groups using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1R,2R)-4,4-difluorocyclohexane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.

    Dimethyl (1S,2S)-4,4-dichlorocyclohexane-1,2-dicarboxylate: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties, such as increased stability and reactivity, compared to its chlorinated or non-halogenated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate (CAS: 2231665-01-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14F2O4
  • Molecular Weight : 236.21 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexane derivatives with fluorinated carboxylic acids. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity. The synthetic route can be optimized using various coupling agents to improve yield and purity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Cytotoxicity Assays : MTT assays conducted on ovarian cancer cells showed that the compound significantly inhibits cell growth in a dose-dependent manner. Concentrations ranging from 1 to 10 µM were tested, revealing a notable reduction in cell viability at higher concentrations .

The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. Chromatin condensation assays indicated that treatment with this compound leads to characteristic morphological changes associated with apoptotic cell death .

Pharmacological Profile

Parameter Value
LipophilicityHigh
SolubilitySoluble in organic solvents
ToxicityLow at therapeutic doses

Case Studies

A recent study focused on the therapeutic potential of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against resistant ovarian cancer cell lines compared to single-agent treatments. This suggests that the compound may serve as a valuable adjunct in cancer therapy .

Properties

Molecular Formula

C10H14F2O4

Molecular Weight

236.21 g/mol

IUPAC Name

dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-4-10(11,12)5-7(6)9(14)16-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

JXWAVHMRZKGHED-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC(C[C@@H]1C(=O)OC)(F)F

Canonical SMILES

COC(=O)C1CCC(CC1C(=O)OC)(F)F

Origin of Product

United States

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